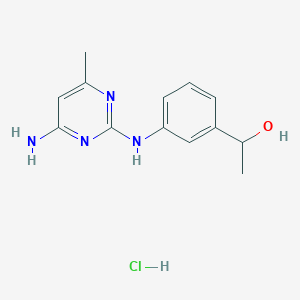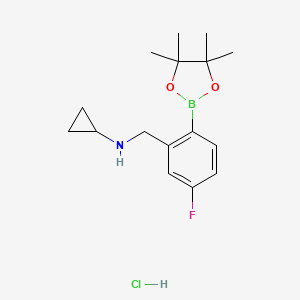
4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a fluorine atom on the aromatic ring, a cyclopropylamino group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.
作用机制
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, including phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph .
Result of Action
Boronic acids and their esters are considered valuable building blocks in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction of these compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl typically involves the following steps:
Boronic Acid Formation: The starting material, 4-fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid, is synthesized through the reaction of 4-fluoro-2-bromobenzaldehyde with cyclopropylamine followed by a boronic acid formation reaction.
Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester derivative.
HCl Formation: Finally, the compound is treated with hydrochloric acid to obtain the desired HCl salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is primarily used in cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Miyaura Borylation: This reaction involves the borylation of aryl halides to form the corresponding boronic acid derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)_2) and tris(dibenzylideneacetone)dipalladium(0) (Pd_2(dba)_3).
Bases: Common bases include sodium carbonate (Na_2CO_3) and potassium phosphate (K_3PO_4).
Solvents: Common solvents include toluene, water, and ethanol.
Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Chemistry: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and to develop inhibitors for various biological targets.
Medicine: The compound is used in the development of new drugs, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: In the chemical industry, it is used to produce intermediates for the manufacture of various organic compounds, including polymers and materials.
相似化合物的比较
Boronic Acids: Other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid, are also used in cross-coupling reactions but lack the fluorine and cyclopropylamino groups.
Pinacol Esters: Other pinacol esters, such as phenylboronic acid pinacol ester, are used in similar reactions but do not have the fluorine or cyclopropylamino groups.
Uniqueness: The presence of the fluorine atom and the cyclopropylamino group in 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl enhances its reactivity and selectivity in cross-coupling reactions, making it a unique and valuable reagent in organic synthesis.
属性
IUPAC Name |
N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDUHJHKWCNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)
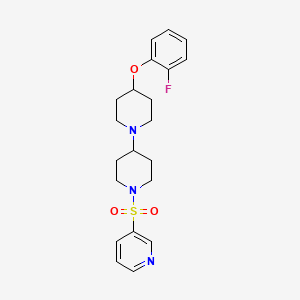
![5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2961360.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2961364.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)
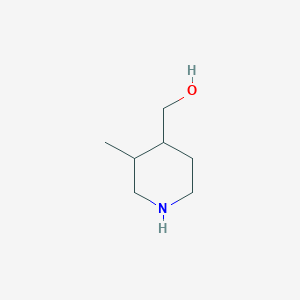

![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)
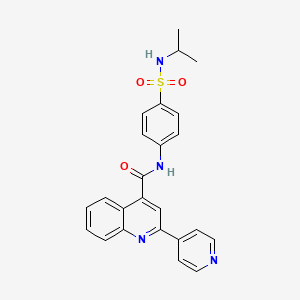
![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)
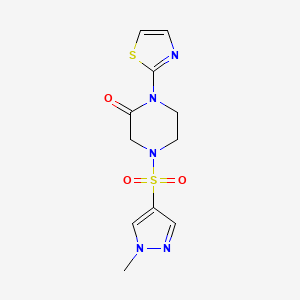
![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)
